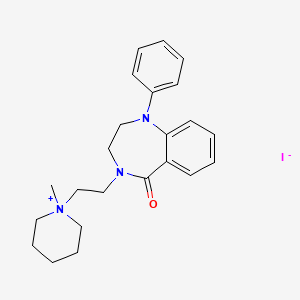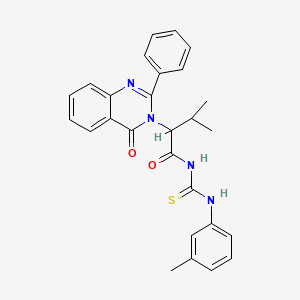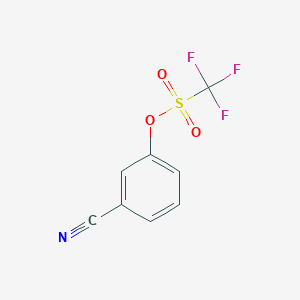![molecular formula C11H13NO4 B14473837 Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- CAS No. 67319-86-2](/img/structure/B14473837.png)
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is an organic compound that belongs to the class of carboxylic acids. It features a benzene ring with a carboxyl group and a propylamino carbonyl group attached to it. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- typically involves the reaction of benzoic acid with propylamine and a carbonylating agent. One common method is the reaction of benzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a carbonylating agent like phosgene. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to achieve high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[[(propylamino)carbonyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Propylamine: An amine with a propyl group attached to an amino group.
Phosgene: A carbonylating agent used in the synthesis of various organic compounds.
Uniqueness
Benzoic acid, 3-[[(propylamino)carbonyl]oxy]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
67319-86-2 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
3-(propylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-6-12-11(15)16-9-5-3-4-8(7-9)10(13)14/h3-5,7H,2,6H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
RRUYXZMZVGPLJM-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


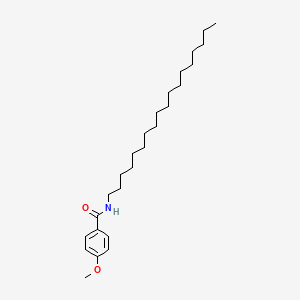
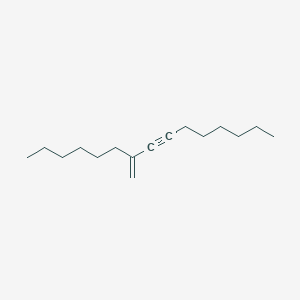
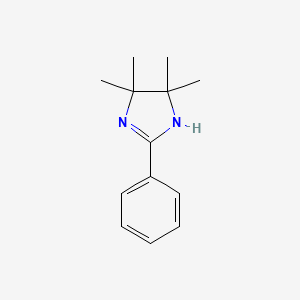
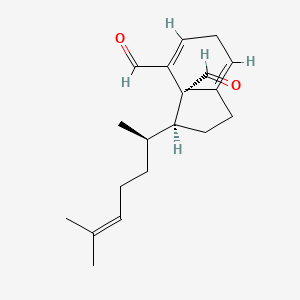
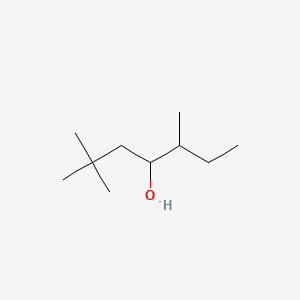
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

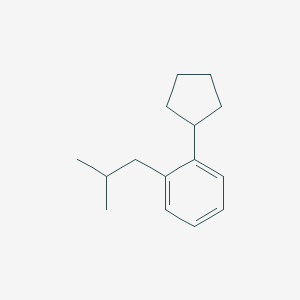
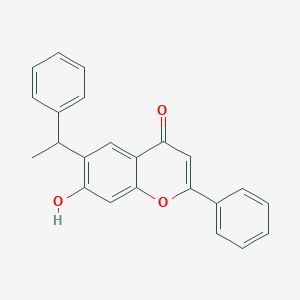

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
